molecular formula C13H25ClN4O4 B12279282 H-Pro-Leu-Gly-NHOH.HCl

H-Pro-Leu-Gly-NHOH.HCl

Cat. No.: B12279282
M. Wt: 336.81 g/mol
InChI Key: YWFBOALWZYZHEU-IYPAPVHQSA-N
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Preparation Methods

The synthesis of H-Pro-Leu-Gly-NHOH.HCl involves organic synthetic chemistry techniques. The compound can be prepared through a series of peptide coupling reactions, where the amino acids proline, leucine, and glycine are sequentially coupled to form the tripeptide backbone. The hydroxamate group is then introduced, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods typically involve large-scale peptide synthesis techniques under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

H-Pro-Leu-Gly-NHOH.HCl undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of H-Pro-Leu-Gly-NHOH.HCl involves its role as an inhibitor of MMP-8. The compound binds to the active site of MMP-8, preventing the enzyme from interacting with its natural substrates. This inhibition is crucial in regulating the activity of MMP-8, which is involved in the degradation of extracellular matrix components . The molecular targets include the active site of MMP-8 and other related metalloproteinases .

Comparison with Similar Compounds

H-Pro-Leu-Gly-NHOH.HCl can be compared with other hydroxamate-based inhibitors of metalloproteinases, such as:

This compound is unique due to its specificity for MMP-8 and its use as an affinity ligand for collagenase purification .

Properties

Molecular Formula

C13H25ClN4O4

Molecular Weight

336.81 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)-hydroxyamino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C13H24N4O4.ClH/c1-8(2)6-10(13(20)17(21)7-11(14)18)16-12(19)9-4-3-5-15-9;/h8-10,15,21H,3-7H2,1-2H3,(H2,14,18)(H,16,19);1H/t9-,10-;/m0./s1

InChI Key

YWFBOALWZYZHEU-IYPAPVHQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N(CC(=O)N)O)NC(=O)[C@@H]1CCCN1.Cl

Canonical SMILES

CC(C)CC(C(=O)N(CC(=O)N)O)NC(=O)C1CCCN1.Cl

Origin of Product

United States

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